Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is a chemical compound with the molecular formula and a molecular weight of 173.19 g/mol. It is classified as an ester, specifically an ethyl ester of acetic acid, with a cyclobutylamino group contributing to its unique properties. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis.
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester falls under the category of organic compounds, specifically within the subcategories of amides and esters. Its structure incorporates both an acetic acid moiety and a cyclobutylamine derivative, which may influence its biological activity and reactivity.
The synthesis of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester typically involves the reaction between cyclobutylamine and an acetic acid derivative, such as acetic anhydride or acetyl chloride, followed by esterification with ethanol. This process can be carried out under acidic conditions to facilitate the formation of the ester bond.
The molecular structure of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester features:
The structural representation can be depicted using SMILES notation: CCOC(=O)C(=O)N
.
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester can participate in various chemical reactions typical for esters and amines:
These reactions often require specific conditions such as temperature control, pH adjustment, and sometimes catalysts to enhance reaction rates or yields.
The mechanism of action for acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is primarily based on its interactions at the molecular level:
Relevant data on safety and handling indicate that this compound should be treated with caution due to potential irritant properties .
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester has potential applications in:
Ethyl 2-(cyclobutylamino)-2-oxoacetate (CAS 722486-87-5) emerged as a specialized synthon in the early 2000s, with its CAS registry dating to 2007–2008. This compound bridges classical amino acid derivatives and strained carbocyclic systems, filling a niche for introducing conformationally constrained cyclobutyl motifs into complex molecules. Its development paralleled advances in cyclobutane chemistry, where heightened ring strain influences reactivity and biological activity. The compound’s initial synthetic utility centered on N-acylation reactions, leveraging the electrophilic glyoxylate carbonyl to construct amide bonds while preserving the ester group for further elaboration. Early routes involved condensation of cyclobutylamine with ethyl oxalyl chloride, later optimized for higher purity and yield [1] [3].
The cyclobutyl ring’s unique geometry—smaller than cyclopentyl but larger than cyclopropyl—imparts distinct steric and electronic properties. This compound enabled access to fused bicyclic systems and strained heterocycles previously inaccessible via linear alkylamines. By 2015, it became integral to syntheses of pyrrolizine-based antivirals and isoxazole pulmonary agents, where the cyclobutyl moiety improved target binding affinity [4] [7].
Table 1: Physicochemical Profile of Ethyl 2-(Cyclobutylamino)-2-oxoacetate
Property | Value | Conditions | Source |
---|---|---|---|
Molecular Formula | C₈H₁₃NO₃ | - | [1] [3] |
Molecular Weight | 171.19–171.2 g/mol | - | [1] [3] |
Appearance | Light brown oil | Room temperature | [1] |
Density | 1.1 ± 0.1 g/cm³ | 20°C, 760 Torr | [1] |
Refractive Index | 1.476 | 20°C | [1] |
Storage Conditions | Sealed, dry, 20–22°C | Long-term stability | [1] |
This compound has become a linchpin in targeted drug discovery due to its dual functionality and cyclobutyl group’s metabolic stability. In hepatitis B virus (HBV) research, it serves as a precursor to pyrrolizine derivatives that inhibit viral replication by targeting nucleoprotein assembly. Patent WO2019165374A1 specifically highlights its use in compounds suppressing HBV antigen production, with EC₅₀ values <100 nM [4]. Similarly, isoxazole-based pulmonary therapeutics (WO2017040606A1) incorporate this scaffold to enhance pharmacokinetic profiles of chronic obstructive pulmonary disease (COPD) agents through improved lung tissue penetration [7].
The cyclobutyl group’s impact extends to molecular conformation:
Academic and industrial research leverages specialized sourcing, with entities like Hoffman Fine Chemicals offering academic pricing to accelerate non-commercial research [1]. Current investigations focus on cyclobutyl-containing protease inhibitors and immune modulators, where this synthon introduces targeted rigidity without compromising synthetic flexibility.
Table 2: Research Applications of Ethyl 2-(Cyclobutylamino)-2-oxoacetate
Therapeutic Area | Role | Patent/Innovation | Citation |
---|---|---|---|
HBV Replication Inhibition | Core intermediate for pyrrolizine inhibitors | WO2019165374A1 | [4] |
COPD Therapeutics | Building block for isoxazole derivatives | WO2017040606A1 | [7] |
Protein-Protein Interaction Inhibitors | Conformational constraint element | Under investigation | [3] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3